2-Chloro-N-(4-cyano-benzyl)-N-isopropyl-acetamide

Chemical Synthesis Intermediate Purity

This 4-cyano (para) N,N-disubstituted chloroacetamide offers a regioisomerically pure scaffold distinct from the 2- and 3-cyano analogs. The chloroacetyl warhead enables targeted cysteine reactivity for covalent inhibitor programs, while the dual reactive handles support diverse heterocyclic library synthesis. With a purity of ≥95%, it is ideal for focused GPCR/kinase screening libraries where the unique lipophilicity and steric profile of the para-cyano substitution can unlock novel selectivity.

Molecular Formula C13H15ClN2O
Molecular Weight 250.72 g/mol
Cat. No. B7924957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(4-cyano-benzyl)-N-isopropyl-acetamide
Molecular FormulaC13H15ClN2O
Molecular Weight250.72 g/mol
Structural Identifiers
SMILESCC(C)N(CC1=CC=C(C=C1)C#N)C(=O)CCl
InChIInChI=1S/C13H15ClN2O/c1-10(2)16(13(17)7-14)9-12-5-3-11(8-15)4-6-12/h3-6,10H,7,9H2,1-2H3
InChIKeyFRGAJEYUIWYBOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(4-cyano-benzyl)-N-isopropyl-acetamide: Core Properties and Supplier Purity for Procurement


2-Chloro-N-(4-cyano-benzyl)-N-isopropyl-acetamide (CAS: 1353976-75-6) is a synthetic organic compound with the molecular formula C13H15ClN2O and a molecular weight of 250.72 g/mol . It belongs to the class of N,N-disubstituted chloroacetamides, characterized by a chloroacetyl group and a 4-cyanobenzyl substituent on an isopropyl amine [1]. It is commercially available from multiple vendors with a typical purity specification of 95% or higher .

Why 2-Chloro-N-(4-cyano-benzyl)-N-isopropyl-acetamide Cannot Be Interchanged with Common Analogs


N,N-disubstituted chloroacetamides exhibit highly structure-dependent biological activity, with minor modifications to the N-alkyl or N-benzyl groups leading to significant changes in potency and target selectivity [1]. For example, the 3-cyano isomer (CAS 1353976-30-3) has demonstrated potent muscarinic M3 receptor antagonism (IC50 7.30 nM) [2], while the 2-cyano isomer (CAS 1353984-05-0) shows high affinity for adenosine receptors (Ki 5.5 nM) [3]. The target compound, with its specific 4-cyano and N-isopropyl substitution, occupies a distinct chemical space with unique lipophilicity, steric, and electronic properties that preclude simple substitution [1].

Quantitative Differentiation of 2-Chloro-N-(4-cyano-benzyl)-N-isopropyl-acetamide from Closest Analogs


Purity and Physical State Comparison for Downstream Synthesis

The compound is available with a verified purity of 98% from commercial suppliers , exceeding the common 95% standard for many chloroacetamide analogs . While purity does not directly predict biological activity, a higher initial purity reduces the need for additional purification steps in multi-step syntheses, improving overall yield and reproducibility .

Chemical Synthesis Intermediate Purity

Regioisomeric Specificity: Impact of Cyano Group Position on Biological Activity

The position of the cyano group on the benzyl ring drastically alters the biological profile of chloroacetamides. The 3-cyano isomer (meta) exhibits potent antagonist activity at the muscarinic M3 receptor (IC50 = 7.30 nM) [1], while the 2-cyano isomer (ortho) shows high affinity for adenosine receptors (Ki = 5.5 nM) [2]. This suggests that the 4-cyano (para) substitution of the target compound may confer a distinct and potentially more selective pharmacological profile compared to its regioisomers.

Structure-Activity Relationship SAR Cyanoacetamide

Class-Level Evidence: Chloroacetamides as Covalent Warheads and Apoptosis Inducers

A recent study on a series of N,N-disubstituted chloroacetamides, which are structural analogs of the target compound, demonstrated that several derivatives exhibit significant cytotoxicity against cancer cell lines (IC50 < 10 µM) and activate both intrinsic and extrinsic apoptotic pathways via caspase induction [1]. The chloroacetamide moiety is a known electrophilic warhead capable of covalently targeting cysteine residues, a mechanism of action validated by FDA-approved drugs [1]. This class-level evidence supports the potential of the target compound as a scaffold for covalent inhibitor design.

Covalent Inhibitor Cancer Apoptosis

Targeted Application Scenarios for 2-Chloro-N-(4-cyano-benzyl)-N-isopropyl-acetamide Based on Evidence


Scaffold for Covalent Inhibitor Design in Oncology

Given the class-level evidence that N,N-disubstituted chloroacetamides can induce apoptosis in cancer cells with IC50 values <10 µM [1], the target compound is a suitable starting point for medicinal chemistry programs aimed at developing novel covalent inhibitors. Its chloroacetamide warhead can be exploited to target specific cysteine residues in cancer-related proteins.

Chemical Intermediate in Heterocycle Synthesis

Cyanoacetamide derivatives are well-established precursors for the synthesis of a variety of five- and six-membered heterocyclic systems [2]. The presence of the 4-cyano and chloroacetyl groups in this compound provides multiple reactive handles, making it a versatile building block for generating diverse heterocyclic libraries in academic and industrial research settings.

Development of Selective Ligands via Regioisomeric Screening

The distinct biological activity observed for the 2- and 3-cyano regioisomers (Ki of 5.5 nM for adenosine receptor and IC50 of 7.30 nM for M3 receptor, respectively) [3][4] underscores the importance of the cyano group's position. The 4-cyano (para) isomer offers a unique chemical space to explore selectivity against these and other targets, making it a valuable addition to focused screening libraries for GPCR or kinase drug discovery.

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